

An In-depth Technical Guide to 1,2-Diazidoethane: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: **1,2-Diazidoethane**

Cat. No.: **B1593744**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diazidoethane is a high-energy organic compound characterized by the presence of two azide functional groups on adjacent carbon atoms. This vicinal diazide serves as a versatile and reactive building block in organic synthesis, most notably as a precursor to bis-vicinal triazoles through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its utility extends to the synthesis of nitrogen-rich polymers and as a key component in the development of novel therapeutic agents and drug delivery systems. This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis protocols, and key applications of **1,2-diazidoethane**, with a focus on its relevance to drug development and materials science.

Chemical Identifiers and Physicochemical Properties

A thorough understanding of the fundamental properties of **1,2-diazidoethane** is essential for its safe handling and effective application in research and development. The key chemical identifiers and computed physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for 1,2-Diazidoethane

Identifier	Value
CAS Number	629-13-0 [1]
Molecular Formula	C ₂ H ₄ N ₆ [1]
IUPAC Name	1,2-diazidoethane [1]
Synonyms	Azide-C2-Azide, Ethane, 1,2-diazido- [1]
PubChem CID	61176 [1]
SMILES	C(CN=[N+]=[N-])N=[N+]=[N-] [1]
InChI	InChI=1S/C ₂ H ₄ N ₆ /c3-7-5-1-2-6-8-4/h1-2H2 [1]
InChIKey	FEJUFSSWIQWAOC-UHFFFAOYSA-N [1]

Table 2: Physicochemical Properties of 1,2-Diazidoethane

Property	Value
Molecular Weight	112.09 g/mol [1] [2]
Exact Mass	112.04974415 Da [1] [2]
Topological Polar Surface Area	85.3 Å ²
Heavy Atom Count	8
Complexity	119 [1]
Physical Description	Reported as an explosive compound. [1]

Synthesis of 1,2-Diazidoethane

The primary synthetic route to **1,2-diazidoethane** is through the nucleophilic substitution of a 1,2-dihaloethane with an azide salt. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 1,2-Dibromoethane

Materials:

- 1,2-Dibromoethane
- Sodium azide (NaN_3)
- Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (2.2 equivalents) in a minimal amount of water.
- Add a solution of 1,2-dibromoethane (1.0 equivalent) in an organic solvent such as acetone or dimethylformamide (DMF).
- Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and dilute with water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **1,2-diazidoethane**.

- Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

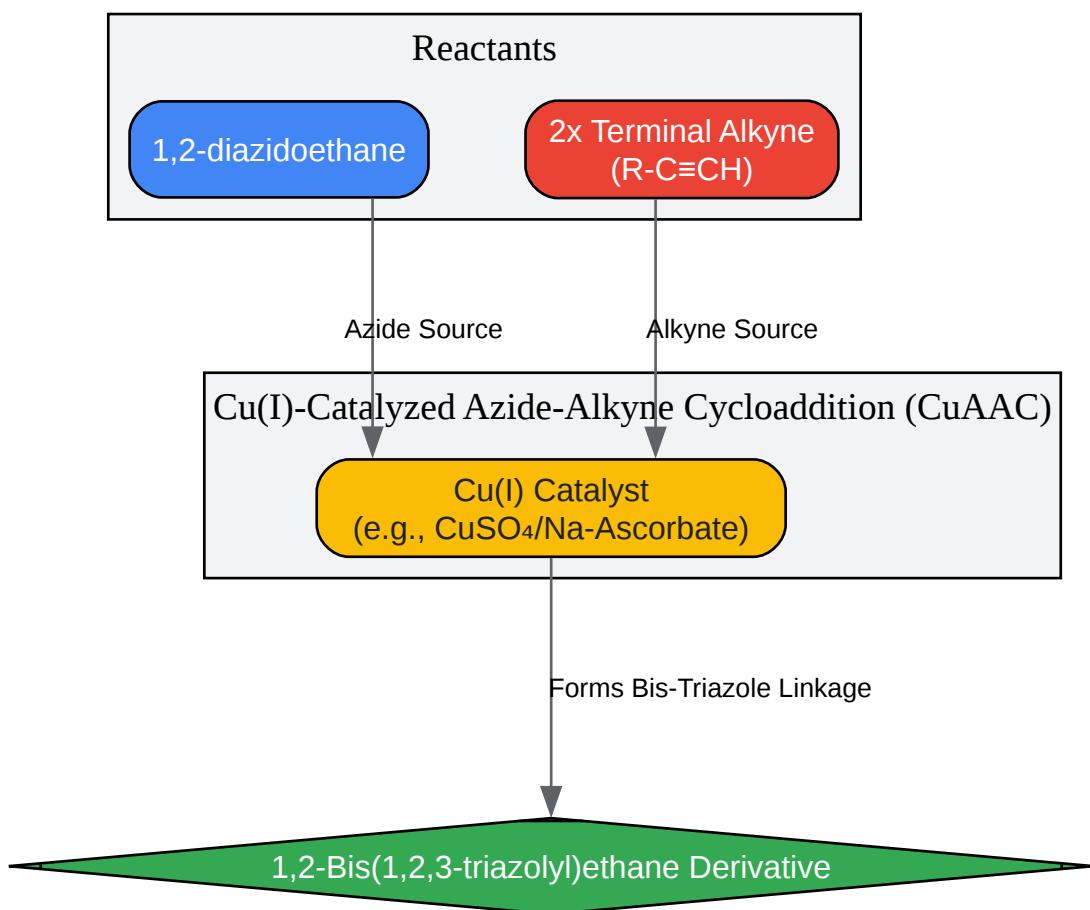
Safety Note: **1,2-diazidoethane** is an explosive compound and should be handled with extreme caution in small quantities and behind a blast shield. Avoid heat, friction, and shock.

Applications in Drug Development and Medicinal Chemistry

The unique properties of **1,2-diazidoethane** make it a valuable tool in drug discovery and development, primarily through its use in click chemistry to form stable bis-triazole linkages.

"Click Chemistry" and the Formation of Bis-Triazoles

1,2-Diazidoethane serves as a bifunctional building block for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the facile synthesis of molecules containing two 1,2,3-triazole rings, which are excellent pharmacophores and linkers in medicinal chemistry. The resulting bis-triazole derivatives have been investigated for a range of biological activities.



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Figure 1: General scheme for the synthesis of bis-triazole derivatives from **1,2-diazidoethane** via CuAAC.

Bis-Triazoles as Kinase Inhibitors

Several studies have explored the potential of bis-triazole derivatives as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. For instance, certain bis-1,2,4-triazoles have demonstrated inhibitory activity against thymidine phosphorylase, an enzyme implicated in tumor growth. Furthermore, derivatives of 1,2,4-triazole have been investigated as inhibitors of Aurora-A kinase, a crucial regulator of mitosis that is overexpressed in many cancers.^{[3][4]} The Wnt/β-catenin and PI3K/Akt signaling pathways, which are critical in many cancers, are also targets for triazole-based inhibitors.^[2]

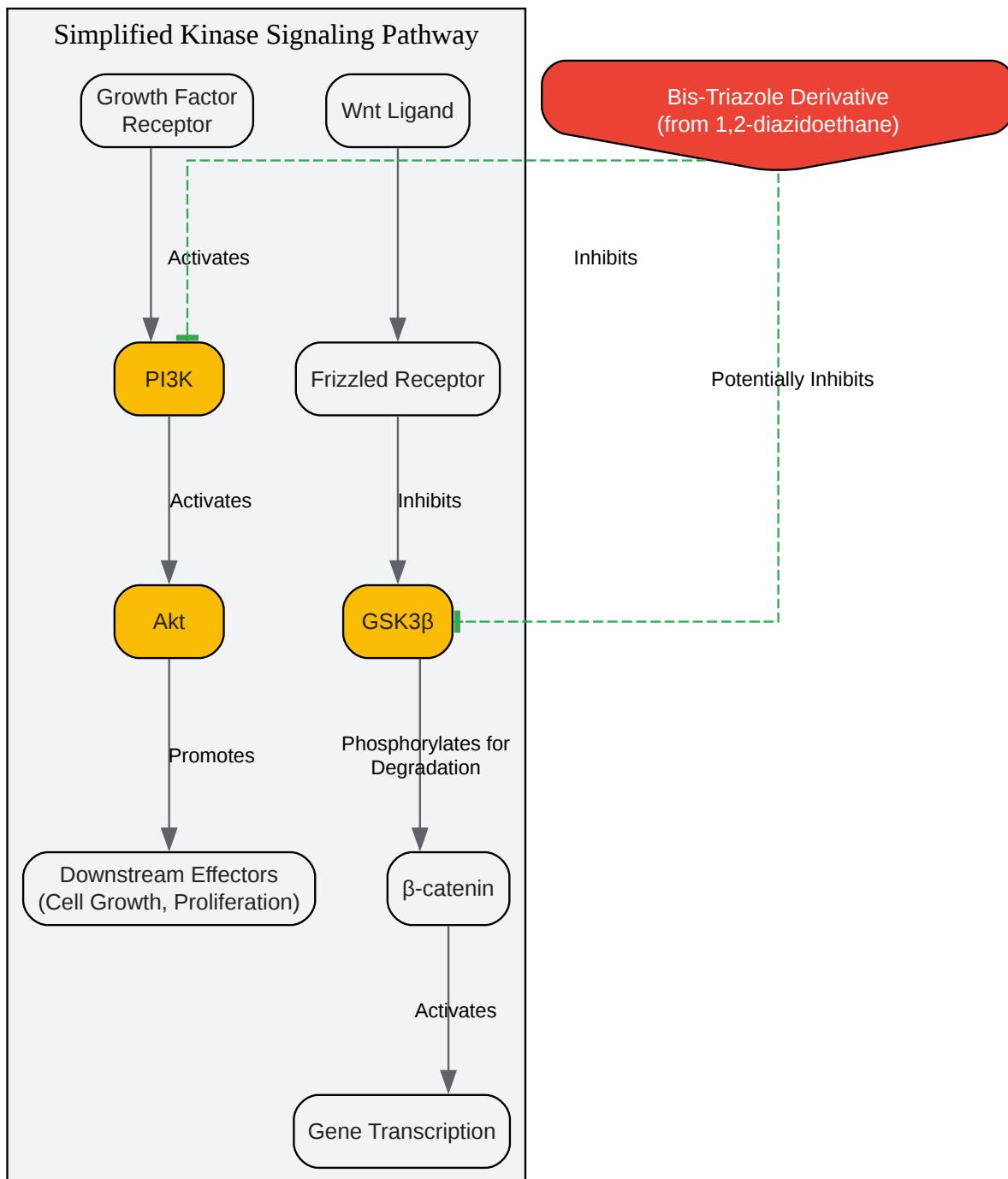
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Figure 2: Potential inhibition of cancer-related signaling pathways by bis-triazole derivatives.

Application as Linkers in Antibody-Drug Conjugates (ADCs)

The stability and biocompatibility of the triazole linkage make it an attractive component in the design of linkers for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connects the antibody to the cytotoxic payload, and its stability is crucial for the efficacy and safety of the ADC. While **1,2-diazidoethane** itself is not directly used as the final linker, it serves as a precursor to bis-triazole structures that can be incorporated into more complex linker designs. The triazole moiety is considered a non-cleavable linker component, meaning the cytotoxic drug is released upon lysosomal degradation of the antibody.^[5]

Experimental Workflows

The successful implementation of **1,2-diazidoethane** in a research setting relies on a well-defined experimental workflow, from synthesis to application.

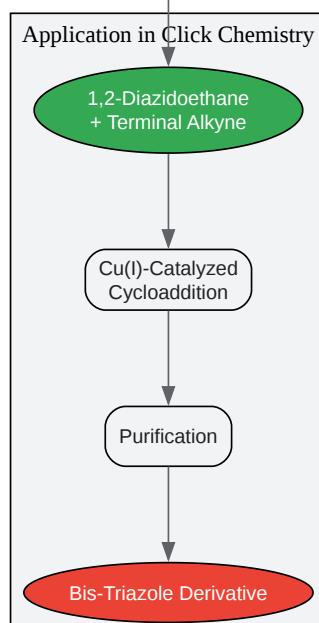
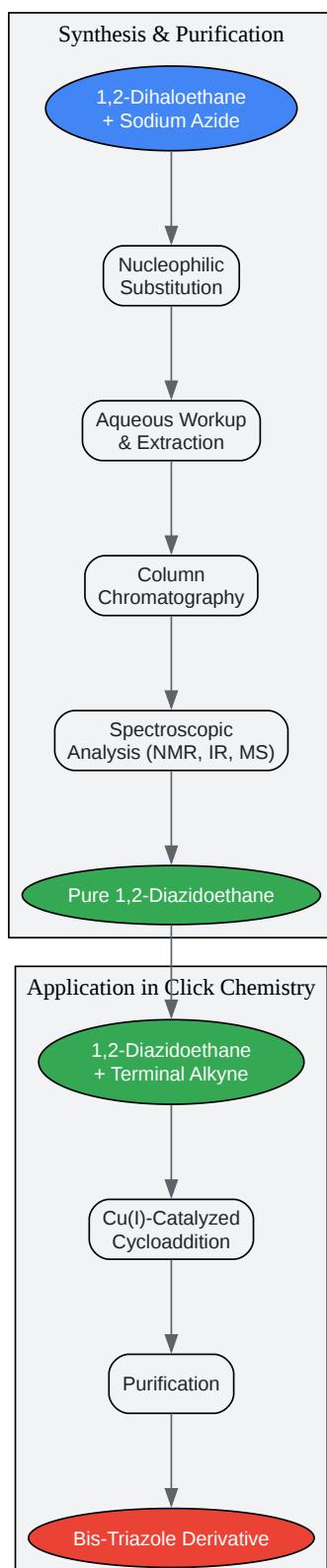
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Figure 3: General workflow from synthesis of **1,2-diazidoethane** to its application in click chemistry.

Conclusion

1,2-Diazidoethane is a highly reactive and versatile chemical entity with significant potential in organic synthesis, materials science, and drug development. Its ability to readily form stable bis-triazole structures via "click chemistry" has positioned it as a valuable tool for creating complex molecular architectures with diverse biological activities. While its inherent instability requires careful handling, the synthetic utility of **1,2-diazidoethane** in generating novel kinase inhibitors and linkers for targeted drug delivery underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield new and innovative therapeutic agents.

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